Ethyl 3-methyl-5-(2-phenylacetamido)-4-thiocyanatothiophene-2-carboxylate
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Overview
Description
Ethyl 3-methyl-5-(2-phenylacetamido)-4-thiocyanatothiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is notable for its complex structure, which includes an ethyl ester, a phenylacetamido group, and a thiocyanate group, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(2-phenylacetamido)-4-thiocyanatothiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Phenylacetamido Group: The phenylacetamido group can be introduced via an amide formation reaction, where phenylacetic acid is reacted with an appropriate amine.
Thiocyanation: The thiocyanate group is introduced by reacting the thiophene derivative with thiocyanogen or a thiocyanate salt under suitable conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiocyanate group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methyl-5-(2-phenylacetamido)-4-thiocyanatothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of specialty chemicals and advanced materials due to its unique functional groups.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-(2-phenylacetamido)-4-thiocyanatothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylacetamido group can mimic natural substrates of enzymes, while the thiocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-5-(2-phenylacetamido)-4-chlorothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of a thiocyanate group.
Ethyl 3-methyl-5-(2-phenylacetamido)-4-bromothiophene-2-carboxylate: Similar structure with a bromine atom instead of a thiocyanate group.
Uniqueness
Ethyl 3-methyl-5-(2-phenylacetamido)-4-thiocyanatothiophene-2-carboxylate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological interactions.
Properties
IUPAC Name |
ethyl 3-methyl-5-[(2-phenylacetyl)amino]-4-thiocyanatothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-22-17(21)15-11(2)14(23-10-18)16(24-15)19-13(20)9-12-7-5-4-6-8-12/h4-8H,3,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEHILNSJVRQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=CC=C2)SC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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